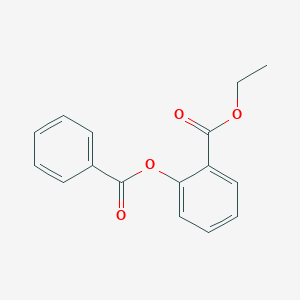

ethyl 2-benzoyloxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ethyl 2-benzoyloxybenzoate is an organic compound belonging to the ester class. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular ester is derived from benzoic acid and is characterized by its unique chemical structure, which includes a benzoyloxy group attached to the benzoic acid moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(benzoyloxy)-, ethyl ester typically involves the esterification of benzoic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where benzoic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. The process involves the continuous mixing of benzoic acid and ethanol with a catalyst, followed by separation and purification steps to obtain the pure ester. The use of advanced techniques like distillation and crystallization ensures high purity and yield.

Análisis De Reacciones Químicas

Acidic Hydrolysis

Under acidic conditions (e.g., HCl or H₂SO₄), ethyl 2-benzoyloxybenzoate undergoes hydrolysis to yield 2-benzoyloxybenzoic acid and ethanol. This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water and subsequent cleavage of the ester bond .

Reaction Conditions :

-

Temperature : Reflux (80–100°C)

-

Catalyst : 5 M HCl

-

Time : 10–12 hours

Product :

2-Benzoyloxybenzoic acid (yield: ~95%) .

Basic Hydrolysis (Saponification)

In alkaline media (e.g., NaOH), the ester is converted to the sodium salt of 2-benzoyloxybenzoic acid. The reaction mechanism involves nucleophilic attack by hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol .

Reaction Conditions :

-

Base : 1 M NaOH

-

Temperature : Room temperature to 60°C

-

Time : 4–6 hours

Product :

Sodium 2-benzoyloxybenzoate (isolated after acidification to pH 1) .

Transesterification

This compound reacts with alcohols (e.g., methanol, benzyl alcohol) in the presence of acid or base catalysts to form alternative esters. For example, treatment with benzyl alcohol and H₂SO₄ produces benzyl 2-benzoyloxybenzoate .

Key Observations :

-

Catalyst : Acidic (H₂SO₄) or basic (NaOR) conditions

-

Selectivity : Higher yields with primary alcohols due to reduced steric hindrance .

Deprotection of the Benzoyloxy Group

The benzoyloxy group can be selectively removed under oxidative or reductive conditions to regenerate the parent phenol.

Oxidative Deprotection

Using reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (ACT+) in wet acetonitrile cleaves the benzoyloxy group, yielding 2-hydroxybenzoic acid and benzoic acid .

Reaction Conditions :

-

Reagent : ACT+ (1.2 equiv)

-

Solvent : MeCN/H₂O (9:1)

-

Time : 2 hours at 25°C

Reductive Deprotection

Hydrogenolysis (H₂, Pd/C) reduces the benzoyloxy group to a hydroxyl group, producing 2-hydroxybenzoic acid ethyl ester .

Limitations :

Nucleophilic Acyl Substitution

The ester carbonyl participates in reactions with nucleophiles such as amines or hydrides. For example:

Aminolysis :

Reaction with ammonia or primary amines generates 2-benzoyloxybenzamide derivatives.

Reaction Conditions :

-

Nucleophile : NH₃ (excess)

-

Solvent : Ethanol

-

Temperature : 60°C

Comparative Reaction Data

Stability Under Biological Conditions

This compound exhibits moderate metabolic stability. In human liver microsomes, ~50% of the compound remains after 1 hour without NADPH, but rapid degradation occurs in the presence of NADPH due to cytochrome P450-mediated oxidation .

Aplicaciones Científicas De Investigación

ethyl 2-benzoyloxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug formulations and as a prodrug to enhance the pharmacokinetic properties of active compounds.

Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.

Mecanismo De Acción

The mechanism of action of benzoic acid, 2-(benzoyloxy)-, ethyl ester involves its interaction with biological membranes and enzymes. The ester can permeate cell membranes and undergo hydrolysis to release benzoic acid, which exerts antimicrobial effects by disrupting microbial cell membranes and inhibiting enzyme activity. The molecular targets include microbial cell wall components and enzymes involved in metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl benzoate: Another ester of benzoic acid, used in fragrances and as a solvent.

Methyl benzoate: Similar in structure but with a methyl group instead of an ethyl group, used in flavorings and perfumes.

Benzyl benzoate: Used as a medication and insect repellent.

Uniqueness

ethyl 2-benzoyloxybenzoate is unique due to its specific structure, which imparts distinct chemical and biological properties

Propiedades

Número CAS |

110519-56-7 |

|---|---|

Fórmula molecular |

C16H14O4 |

Peso molecular |

270.28 g/mol |

Nombre IUPAC |

ethyl 2-benzoyloxybenzoate |

InChI |

InChI=1S/C16H14O4/c1-2-19-16(18)13-10-6-7-11-14(13)20-15(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |

Clave InChI |

DYUMTASZJHGOHU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2 |

SMILES canónico |

CCOC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.